

# 3-Bromo-2,5-difluorobenzaldehyde chemical properties

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## Compound of Interest

Compound Name: 3-Bromo-2,5-difluorobenzaldehyde

Cat. No.: B2370111

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An In-depth Technical Guide to **3-Bromo-2,5-difluorobenzaldehyde** for Advanced Chemical Synthesis

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3-Bromo-2,5-difluorobenzaldehyde**, a key intermediate in the fields of pharmaceutical development and materials science. Its unique trifunctional nature—possessing an aldehyde, a bromine atom, and a difluorinated phenyl ring—renders it a versatile building block for complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and safe handling.

## Core Chemical and Physical Properties

**3-Bromo-2,5-difluorobenzaldehyde** is a substituted aromatic aldehyde whose utility is defined by the distinct reactivity of its functional groups. The electron-withdrawing nature of the fluorine atoms and the aldehyde group significantly influences the reactivity of the benzene ring and the carbon-bromine bond.

Below is a summary of its key physicochemical properties, consolidated for quick reference.

Property	Value	Source(s)
CAS Number	112279-64-8	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O	[1][2]
Molecular Weight	221.00 g/mol	[1]
Appearance	Faint yellow crystalline solid	[2]
Melting Point	36-40 °C	[3]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2]
InChI Key	OXBHKEYDKAWFLS-UHFFFAOYSA-N	

## Synthesis Pathway and Experimental Protocol

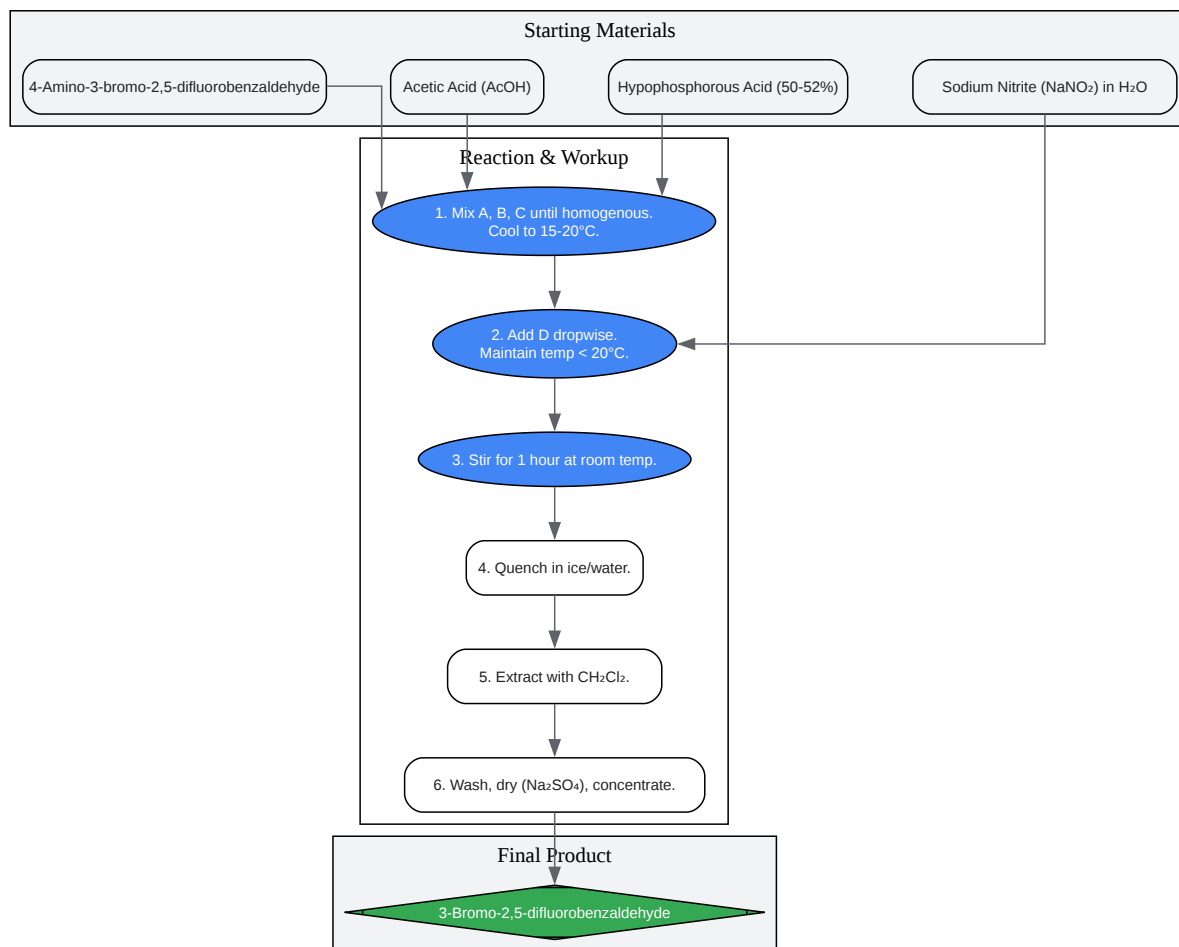
The most reliable and commonly cited synthesis for **3-Bromo-2,5-difluorobenzaldehyde** involves the deamination of its 4-amino precursor via a diazotization-reduction sequence. This method is efficient and yields a high-purity product.

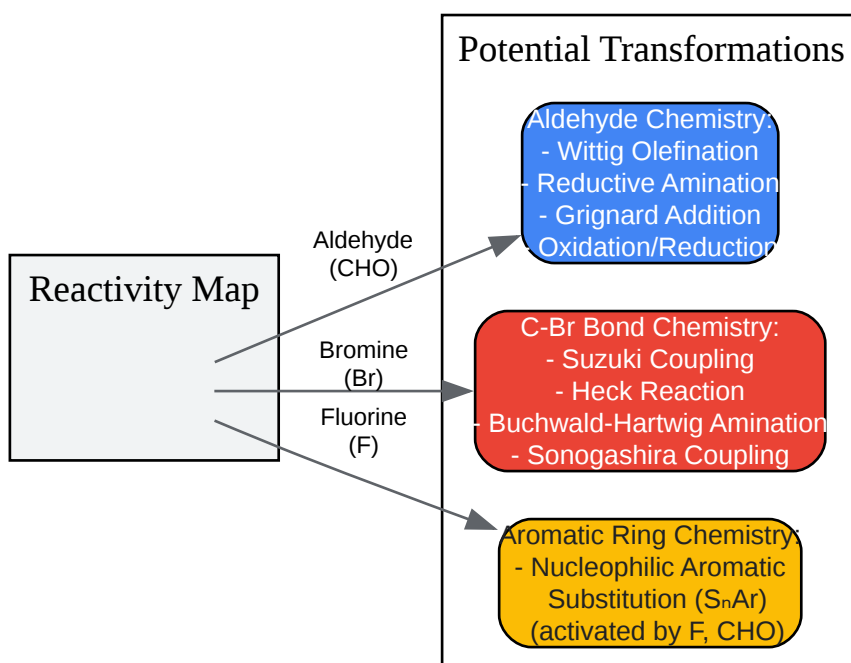
## Mechanistic Rationale

The core of this synthesis is the Sandmeyer-type reaction, followed by a reduction.

- **Diazotization:** The primary aromatic amine (4-amino-**3-bromo-2,5-difluorobenzaldehyde**) is treated with sodium nitrite (NaNO<sub>2</sub>) in an acidic medium (acetic acid) to form a diazonium salt. This intermediate is highly reactive and serves as an excellent leaving group (-N<sub>2</sub>).
- **Reductive Deamination:** Hypophosphorous acid (H<sub>3</sub>PO<sub>2</sub>) is introduced as the reducing agent. It replaces the diazonium group with a hydrogen atom, effectively removing the amino functionality from the ring and yielding the target aldehyde. The choice of hypophosphorous acid is critical for its selectivity in this reduction without affecting the aldehyde or the halogen substituents.

## Synthesis Workflow Diagram





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## References

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